molecular formula C14H22N2O3 B8476924 tert-Butyl 3-amino-4-methoxybenzyl(methyl)-carbamate

tert-Butyl 3-amino-4-methoxybenzyl(methyl)-carbamate

Cat. No. B8476924
M. Wt: 266.34 g/mol
InChI Key: JPOLQZLCQUKRIP-UHFFFAOYSA-N
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Patent
US09265768B2

Procedure details

Tert-Butyl 4-methoxy-3-nitrobenzyl(methyl)carbamate (333 mg, 1.124 mmol) was dissolved in EtOAc (20 ml), Pt2O (33 mg, 0.145 mmol) was added, and the mixture was hydrogenated in a Parr apparatus at 20 psi for 3 hours. The solution was filtered and evaporated to dryness to give tert-butyl 3-amino-4-methoxybenzyl(methyl)carbamate (265.3 mg, 0.996 mmol, 89% yield, MS/ESI+ 289.2 [MNa]+) that was used in the next step without further purification.
Name
Tert-Butyl 4-methoxy-3-nitrobenzyl(methyl)carbamate
Quantity
333 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pt2O
Quantity
33 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([CH2:7][N:8]([CH3:16])[C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:5][C:4]=1[N+:19]([O-])=O>CCOC(C)=O>[NH2:19][C:4]1[CH:5]=[C:6]([CH:17]=[CH:18][C:3]=1[O:2][CH3:1])[CH2:7][N:8]([CH3:16])[C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Tert-Butyl 4-methoxy-3-nitrobenzyl(methyl)carbamate
Quantity
333 mg
Type
reactant
Smiles
COC1=C(C=C(CN(C(OC(C)(C)C)=O)C)C=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Pt2O
Quantity
33 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C(CN(C(OC(C)(C)C)=O)C)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.996 mmol
AMOUNT: MASS 265.3 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.